(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid
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Overview
Description
(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid typically involves the formation of the pyrazolopyridine core followed by the introduction of the boronic acid group. One common method starts with the iodination of 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected with PMB-Cl.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters/Borates: Formed through oxidation reactions.
Substituted Pyrazolopyridines: Formed through nucleophilic substitution.
Scientific Research Applications
(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Biological Research: Utilized in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: Used in the synthesis of complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid is largely dependent on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors by binding to their active sites. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, thereby inhibiting their activity . This mechanism is particularly relevant in the development of protease inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Lacks the boronic acid group but shares the pyrazolopyridine core.
2H-Pyrazolo[3,4-B]pyridine: An isomer with a different tautomeric form.
Pyrazolo[1,5-A]pyridine: A related compound with a different ring fusion pattern.
Uniqueness
(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid is unique due to the presence of the boronic acid group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-4-2-9-10-6(4)8-3-5/h1-3,11-12H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIUBXRQKVVTPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2)N=C1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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